4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide
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Overview
Description
4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide is an organic compound that features a complex structure with a phenyl group, a thiophene ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the thiophene ring using a Lewis acid catalyst.
Formation of the butanamide backbone: This can be synthesized through a series of amide bond formations, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the amide bond may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide: Similar structure but with a furan ring instead of a thiophene ring.
4-phenyl-N-[4-({[(pyrrole-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
4-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness can influence its binding affinity and specificity in biological systems, as well as its electronic properties in materials science applications.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(10-4-8-18-6-2-1-3-7-18)25-20-13-11-19(12-14-20)16-23(27)24-17-21-9-5-15-28-21/h1-3,5-7,9,11-15H,4,8,10,16-17H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVVOJWIBDRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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